2-[(4-bromophenyl)sulfanyl]-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one
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Overview
Description
2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[4,3-a]isoquinoline core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized forms back to their original state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory research.
Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BROMOPHENYL)SULFANYL]-N-(4-METHOXYBENZYL)ACETAMIDE
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 2-[(4-BROMOPHENYL)SULFANYL]-9,10-DIMETHOXY-4H,6H,7H-PYRIMIDO[4,3-A]ISOQUINOLIN-4-ONE stands out due to its unique pyrimido[4,3-a]isoquinoline core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17BrN2O3S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanyl-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C20H17BrN2O3S/c1-25-17-9-12-7-8-23-16(15(12)10-18(17)26-2)11-19(22-20(23)24)27-14-5-3-13(21)4-6-14/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
XSNDCNBZFJRELV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN3C2=CC(=NC3=O)SC4=CC=C(C=C4)Br)OC |
Origin of Product |
United States |
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